Cas no 58110-58-0 (5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde)
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-CHLORO-3-TRIFLUOROMETHYL-PHENYL)-FURAN-2-CARBALDEHYDE
- 2-[2,2-bis(4-methoxyphenyl)-1-phenylethenyl]pyridine
- 2-furancarboxaldehyde, 5-[4-chloro-3-(trifluoromethyl)phenyl]-
- 5-[4-chloro-3-(trifluoromethyl)phenyl]-2-furaldehyde
- 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
- DB-154585
- J-516219
- 5-(4-chloro-3-(trifluoromethyl)phenyl)furan-2-carbaldehyde
- CS-0118318
- VS-08113
- 58110-58-0
- DTXSID90973693
- G31381
- Z56858247
- STL353781
- BBL025840
- AKOS000117976
- EN300-01176
- SCHEMBL1806721
-
- MDL: MFCD03031808
- Inchi: 1S/C12H6ClF3O2/c13-10-3-1-7(5-9(10)12(14,15)16)11-4-2-8(6-17)18-11/h1-6H
- InChI Key: ONQGWRANUXCWOH-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1C(F)(F)F)C1=CC=C(C=O)O1
Computed Properties
- Exact Mass: 274.00088
- Monoisotopic Mass: 274.000842
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 30.2
- XLogP3: 4
Experimental Properties
- Density: 1.41
- Boiling Point: 360.5°C at 760 mmHg
- Flash Point: 171.8°C
- Refractive Index: 1.526
- PSA: 30.21
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C593410-50mg |
5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C593410-100mg |
5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 100mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C593410-500mg |
5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 500mg |
$ 320.00 | 2022-06-06 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3167-1 G |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 1g |
¥ 1,227.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3167-5 G |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 5g |
¥ 3,755.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3167-10 G |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 10g |
¥ 5,517.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3167-1G |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 1g |
¥ 1,227.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3167-5G |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 5g |
¥ 3,755.00 | 2023-04-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3167-10G |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95% | 10g |
¥ 5,517.00 | 2023-04-05 | |
| Chemenu | CM388394-1g |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde |
58110-58-0 | 95%+ | 1g |
$183 | 2023-03-07 |
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
Additional information on 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Introduction to 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS No. 58110-58-0)
5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 58110-58-0, is a highly versatile and synthetically valuable compound in the field of pharmaceutical chemistry. Its unique structural features, comprising a furan ring conjugated with an aldehyde group and a chloro-substituted trifluoromethylphenyl moiety, make it an attractive scaffold for the development of novel bioactive molecules. This compound has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery.
The molecular structure of 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde encompasses several key functional groups that contribute to its reactivity and biological activity. The furan ring, a five-membered heterocycle containing an oxygen atom, is known for its ability to participate in various chemical reactions, including condensation, oxidation, and reduction processes. The presence of an aldehyde group at the 2-position of the furan ring enhances its electrophilicity, making it a suitable precursor for further derivatization and functionalization.
The aromatic ring system is further modified by the presence of a 4-chloro-3-(trifluoromethyl)phenyl substituent. The chloro group introduces electrophilic characteristics, facilitating nucleophilic substitution reactions, while the trifluoromethyl group enhances lipophilicity and metabolic stability, which are critical factors in drug design. These structural attributes collectively contribute to the compound's potential as a building block for pharmacophores in drug development.
In recent years, there has been growing interest in exploring the pharmacological properties of 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde and its derivatives. Studies have demonstrated its utility as an intermediate in the synthesis of various bioactive compounds, including kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The compound's ability to undergo selective functionalization at multiple sites allows for the creation of diverse molecular architectures with tailored biological activities.
One notable area of research involves the use of 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are implicated in numerous diseases, including cancer. By modifying the furan core with pharmacophores that interact with specific kinase domains, researchers have been able to generate potent inhibitors with therapeutic potential. The aldehyde group serves as a key site for conjugation with amino acid residues or other heterocycles, enhancing binding affinity and selectivity.
Additionally, the compound has shown promise in antiviral applications. The structural motif present in 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde can be incorporated into molecules designed to inhibit viral replication or entry into host cells. The trifluoromethyl group, in particular, has been shown to improve pharmacokinetic properties such as oral bioavailability and resistance to metabolic degradation. These characteristics make it an ideal candidate for further optimization into antiviral agents targeting emerging pathogens or resistant strains.
The anti-inflammatory potential of derivatives derived from 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde has also been explored. Inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease are characterized by excessive production of pro-inflammatory cytokines and mediators. By designing molecules that interact with inflammatory pathways or modulate cytokine release, researchers aim to develop novel therapeutics that offer improved efficacy and reduced side effects compared to existing treatments.
The synthetic accessibility of 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is another factor contributing to its popularity in medicinal chemistry. The compound can be synthesized through well-established methods involving condensation reactions between furfural derivatives and appropriate aromatic precursors. The chloro and trifluoromethyl substituents can be introduced via regioselective halogenation or metal-catalyzed cross-coupling reactions, providing chemists with multiple routes for structural diversification.
Recent advances in computational chemistry have further enhanced the utility of 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde as a drug discovery tool. Molecular modeling studies have been employed to predict binding affinities and optimize lead structures based on virtual screening datasets. These computational approaches have accelerated the identification of promising candidates for experimental validation, reducing both time-to-market and development costs.
The role of 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde in material science is also emerging as an area of interest. Its ability to form coordination complexes with metal ions has led to investigations into its applications as a ligand or catalyst in organic transformations. Such complexes exhibit unique electronic properties that can be exploited in catalytic processes or as components in advanced materials.
In conclusion,5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde (CAS No. 58110-58-0) represents a multifaceted compound with significant potential across multiple domains of chemical research and application. Its structural versatility, synthetic tractability, and demonstrated biological activity make it a valuable asset for chemists engaged in drug discovery, material science, and beyond. As research continues to uncover new applications for this compound, 5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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